13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene
Description
This compound belongs to a class of nitrogen-rich polycyclic heterocycles characterized by a fused tetracyclic core with five nitrogen atoms (pentazatetracyclo) and a phenyl substituent at position 12. Its rigid, planar structure (inferred from analogous compounds) arises from conjugated π-systems and nitrogen-mediated aromaticity, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c1-2-6-11(7-3-1)14-10-22-17(19-14)20-16-15(21-22)12-8-4-5-9-13(12)18-16/h1-10H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMCKIOPEBRFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)N=C4C(=N3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the tetracyclic core. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve optimizing the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure makes it a candidate for exploring biological interactions and potential pharmaceutical applications.
Materials Science: The compound’s stability and electronic properties are of interest for developing new materials with specific functionalities.
Mechanism of Action
The mechanism by which 13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Structural Features and Heteroatom Composition
The table below summarizes key structural differences between the target compound and analogs:
Key Observations :
- Substituent Effects : Phenyl groups (common in all compounds) contribute to π-π stacking, while methyl or hydroxyl groups modulate solubility and steric effects. Fluorophenyl groups () enhance metabolic stability .
- Heteroatom Influence : Sulfur () and oxygen () reduce nitrogen-mediated polarity, impacting solubility and binding kinetics.
Physicochemical and Pharmacokinetic Properties
- Planarity and Rigidity : Analogs like the compound exhibit planar cores, which enhance crystallinity and stability . The target compound likely shares this trait, favoring applications in crystal engineering.
- Solubility : Nitrogen-rich compounds (e.g., target compound) may exhibit lower aqueous solubility than oxygenated analogs () but better than sulfur-containing derivatives ().
- ADME Profiles : The VP40 inhibitor () demonstrates favorable drug-likeness with a hydroxyl group improving solubility and a phenyl group aiding membrane permeability . The target compound’s lack of polar substituents may limit bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
